Cetalkonium chloride

Catalog No.
S523223
CAS No.
122-18-9
M.F
C25H46ClN
M. Wt
396.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetalkonium chloride

CAS Number

122-18-9

Product Name

Cetalkonium chloride

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride

Molecular Formula

C25H46ClN

Molecular Weight

396.1 g/mol

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

SXPWTBGAZSPLHA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

benzyldimethyl-n-hexadecylammonium chloride, Bonjela, cetalkonium chloride, cetyldimethylbenzylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Cetalkonium chloride is 395.3319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action: CPC disrupts the cell membranes of microbes. Its positively charged head group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to leakage of cellular contents and ultimately cell death [Source: DrugBank Online, "Cetalkonium: Uses, Interactions, Mechanism of Action" ].

Cetalkonium Chloride in Drug Delivery Systems

Beyond its direct antimicrobial effects, CPC is finding applications in drug delivery research due to its unique properties:

  • Emulsion Stabilization: CPC acts as a cationic surfactant, stabilizing oil-in-water emulsions. This property is being utilized to develop topical ophthalmic drug delivery systems like nanoemulsions. The positive charge of CPC facilitates adhesion to the negatively charged ocular surface, potentially improving drug bioavailability [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].

Research on Safety and Limitations

While CPC demonstrates antimicrobial activity, ongoing research is evaluating its safety profile and potential limitations:

  • Cytotoxicity: Studies have reported cytotoxic effects of CPC on certain mammalian cells at higher concentrations. Research is ongoing to optimize its use while minimizing potential cytotoxicity [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].
  • Development of Resistance: As with other antimicrobials, the possibility of microbial resistance to CPC is a concern. Scientific research is necessary to monitor for emerging resistance patterns.
Origin and Significance

CKC is not naturally occurring. It is a synthetic quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family []. Its significance lies in its diverse applications:

  • Pharmaceutical Industry: As an antiseptic and preservative in topical medications, eye drops, nasal sprays, and disinfectants [].
  • Cosmetics and Personal Care Products: As an emulsifier, conditioner, and antistatic agent in shampoos, creams, and lotions [].
  • Industrial Applications: As a disinfectant, fabric softener, and algaecide [].

Molecular Structure Analysis

The CKC molecule has a long, hydrophobic (water-fearing) alkyl chain (16 carbons) attached to a positively charged quaternary ammonium group [(CH3)2N(C6H5)CH2-]. This structure grants it amphiphilic properties, meaning it has both water-loving (hydrophilic) and water-hating regions []. This characteristic allows it to interact with both water and fatty substances, making it a versatile agent.


Chemical Reactions Analysis

Synthesis

The production of CKC involves a multi-step process starting with reaction between a long-chain alcohol and hydrochloric acid. The resulting alkyl chloride then undergoes a quaternization reaction with trimethylamine and benzyl chloride [].

Due to the proprietary nature of manufacturing processes, the specific details are not publicly available.

Decomposition

CKC is thermally stable. However, at high temperatures, it may decompose, releasing volatile organic compounds [].

Other Reactions

CKC can interact with various substances, including:

  • Anions: It binds to negatively charged molecules like proteins and lipopolysaccharides in bacterial membranes, disrupting their structure and function [].
  • Clays: It can be used for cation exchange reactions with clays to modify their properties [].
Note

Specific balanced chemical equations for these interactions are not readily available due to the complexity of the involved molecules.


Physical And Chemical Properties Analysis

  • Appearance: White, odorless powder [].
  • Melting Point: 250-252 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water, alcohol, and acetone [].
  • Stability: Stable under normal storage conditions [].
Antimicrobial Activity

CKC's primary mechanism of action involves disrupting microbial membranes. The positively charged quaternary ammonium group interacts with negatively charged components like phospholipids in the membrane, causing leakage of cellular contents and ultimately cell death []. However, the exact mechanism may vary depending on the specific microbe.

Other Functions:

  • Emulsification: The amphiphilic nature of CKC allows it to stabilize emulsions by acting as a bridge between oil and water phases [].
  • Conditioning: In hair care products, CKC can coat hair strands, reducing friction and improving manageability [].
Toxicity

CKC can be irritating to the skin, eyes, and mucous membranes upon direct contact. Ingestion can cause gastrointestinal upset []. The Environmental Protection Agency (EPA) classifies CKC as a Category III (mild) acute toxicity substance [].

Flammability

CKC is not flammable [].

Reactivity

CKC can be incompatible with strong oxidizing agents and anionic surfactants [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

395.3319

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85474O1N9D

Related CAS

10328-34-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (19.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (72.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (19.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (21.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (19.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (96.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

122-18-9

Wikipedia

Cetalkonium chloride

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Long Y, Lin Z, Xia M, Zheng W, Li Z. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Toxicol Appl Pharmacol. 2013 Mar 1;267(2):155-66. doi: 10.1016/j.taap.2012.12.021. Epub 2013 Jan 8. PubMed PMID: 23313619; PubMed Central PMCID: PMC4884629.
2: Issa YM, Mohamed SH, Baset MA. Chemically modified carbon paste and membrane sensors for the determination of benzethonium chloride and some anionic surfactants (SLES, SDS, and LABSA): Characterization using SEM and AFM. Talanta. 2016 Aug 1;155:158-67. doi: 10.1016/j.talanta.2016.04.043. Epub 2016 Apr 21. PubMed PMID: 27216669.
3: Zaman Z, Speeleveld E, Sneyers L, Desmet K. Inhibition of acetylcholine esterase and choline esterase by benzethonium chloride and avoidance of the benzethonium chloride carry-over inhibitory effect. Eur J Clin Chem Clin Biochem. 1997 Aug;35(8):603-7. PubMed PMID: 9298350.
4: Yip KW, Mao X, Au PY, Hedley DW, Chow S, Dalili S, Mocanu JD, Bastianutto C, Schimmer A, Liu FF. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen. Clin Cancer Res. 2006 Sep 15;12(18):5557-69. PubMed PMID: 17000693.

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